9-Ethyl-3,6-bis[2-(morpholin-4-YL)ethoxy]-9H-carbazole
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Overview
Description
9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole is a complex organic compound that features a carbazole core substituted with ethyl and morpholine groups. Carbazole derivatives are known for their versatile applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization with ethyl and morpholine groups. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to introduce the ethyl group onto the carbazole core . The morpholine groups are then added through nucleophilic substitution reactions, where the carbazole derivative is reacted with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole quinones.
Reduction: Reduction reactions can convert the carbazole core to dihydrocarbazole derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and structural properties depending on the nature of the substituents .
Scientific Research Applications
9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anti-tumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the morpholine groups, resulting in different electronic properties.
3,6-Diethoxycarbazole: Similar structure but with ethoxy groups instead of morpholine groups.
Morpholine-substituted Carbazoles: Various derivatives with different substitution patterns on the carbazole core.
Uniqueness
9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole is unique due to the presence of both ethyl and morpholine groups, which confer distinct electronic and structural properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Properties
CAS No. |
61517-55-3 |
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Molecular Formula |
C26H35N3O4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[2-[9-ethyl-6-(2-morpholin-4-ylethoxy)carbazol-3-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C26H35N3O4/c1-2-29-25-5-3-21(32-17-11-27-7-13-30-14-8-27)19-23(25)24-20-22(4-6-26(24)29)33-18-12-28-9-15-31-16-10-28/h3-6,19-20H,2,7-18H2,1H3 |
InChI Key |
BCUCNUPTZWNVFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCCN3CCOCC3)C4=C1C=CC(=C4)OCCN5CCOCC5 |
Origin of Product |
United States |
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